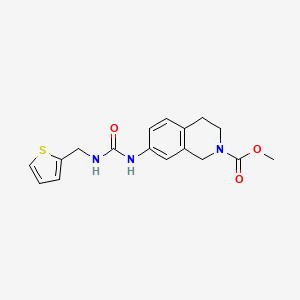

methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a thiophene ring, a urea linkage, and an isoquinoline backbone . The molecular formula of this compound is C17H19N3O3S, and its molecular weight is 345.42.

Molecular Structure Analysis

The compound’s structure is likely characterized by the presence of conjugated systems and aromatic rings, which can contribute to its chemical stability and potential bioactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the urea linkage might be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications

Analgesic Properties

Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, as part of the substituted quinolines family, has been noted for its analgesic properties. Studies indicate that certain quinoline derivatives exhibit significantly higher analgesic activity compared to conventional analgesics like noramidopyrine (NAP) (Kidwai & Negi, 1997).

Antidepressant Action

Quinoline derivatives, particularly those with an ureido group attached to the isoquinoline skeleton, have shown potential antidepressant actions. This is evident in structure-activity relationship studies involving tetrahydroisoquinolines (Zára-Kaczián et al., 1986).

Synthesis and Transformation

The synthesis and transformation of quinoline compounds, including the conversion of isoquinoline derivatives into 4-ureido compounds, have been widely explored. These transformations are critical for creating new compounds with potential pharmaceutical applications (Tahara, Shigetsuna & Otomasu, 1982).

Antitumor Activity

There is significant interest in the antitumor potential of quinoline derivatives. Research has indicated that certain 3-arylisoquinoline derivatives exhibit in vitro antitumor activity against various human cancer cell lines (Cho et al., 1997). This highlights the compound's potential in cancer therapeutics.

Pharmaceutical Synthesis

The compound's role in pharmaceutical synthesis, particularly in the context of developing novel therapeutic agents, has been extensively studied. This includes the exploration of various synthesis methods and their efficacy in producing potent medicinal compounds (Matsuno et al., 2002).

properties

IUPAC Name |

methyl 7-(thiophen-2-ylmethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-17(22)20-7-6-12-4-5-14(9-13(12)11-20)19-16(21)18-10-15-3-2-8-24-15/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGHWDFRTCCMRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2371472.png)

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)

![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)

![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)

![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)